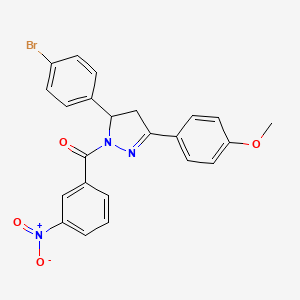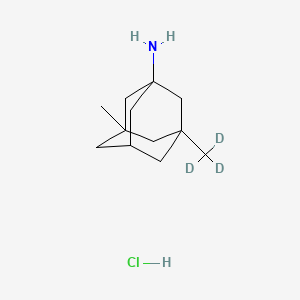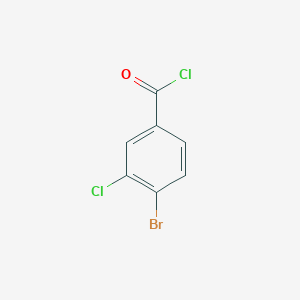
4-Bromo-3-chlorobenzoyl chloride
描述
4-Bromo-3-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
作用机制
Target of Action
4-Bromo-3-chlorobenzoyl chloride, like other benzoyl chlorides, is a type of acyl chloride. Acyl chlorides are highly reactive and can react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, to form esters, amides, and anhydrides, respectively .
Mode of Action
The reactivity of this compound is primarily due to the presence of the acyl chloride functional group (-COCl). This group is highly electrophilic, meaning it is attracted to electron-rich regions of other molecules. When it encounters a suitable nucleophile (a molecule or ion with a pair of non-bonding electrons), it can undergo a nucleophilic acyl substitution reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific context in which it is used. In a laboratory or industrial setting, it could be used to synthesize a variety of other compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
As a small, lipophilic molecule, this compound might be expected to cross biological membranes relatively easily. Its high reactivity could also lead to rapid metabolism or excretion, potentially limiting its bioavailability .
Result of Action
The specific molecular and cellular effects of this compound would depend on the specific molecules it reacts with. Given its high reactivity, it could potentially react with a wide range of biological molecules, leading to a variety of possible effects .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. For example, its reactivity might be enhanced or inhibited by the presence of certain solvents or catalysts. Additionally, factors such as temperature, pH, and light exposure could affect its stability .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-chlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromo-3-chlorobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) at elevated temperatures. The reaction typically proceeds as follows:
4-Bromo-3-chlorobenzoic acid+SOCl2→4-Bromo-3-chlorobenzoyl chloride+SO2+HCl
The reaction is usually carried out at temperatures ranging from 130 to 140°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
4-Bromo-3-chlorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-3-chlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Friedel-Crafts Acylation: The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aryl Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.
科学研究应用
4-Bromo-3-chlorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
相似化合物的比较
Similar Compounds
4-Bromobenzoyl chloride: Similar structure but lacks the chlorine substituent at the 3 position.
3-Bromobenzoyl chloride: Similar structure but lacks the bromine substituent at the 4 position.
4-Chlorobenzoyl chloride: Similar structure but lacks the bromine substituent at the 4 position.
Uniqueness
4-Bromo-3-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution can influence the compound’s reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
4-bromo-3-chlorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFADALRZHTONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-32-3 | |
| Record name | 4-bromo-3-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
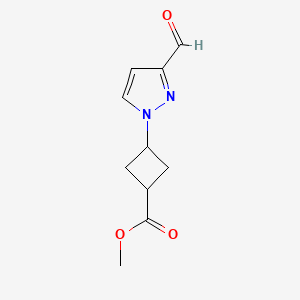
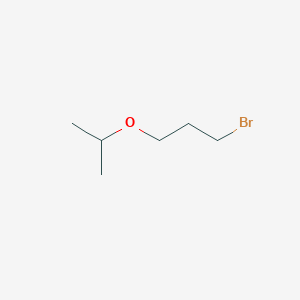
![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)
![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2693202.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2693208.png)
![(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2693210.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B2693211.png)

![(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2693218.png)
![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)
